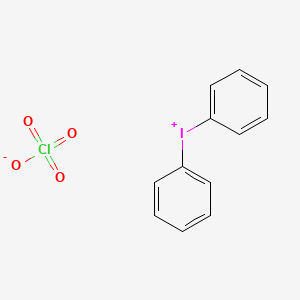

Diphenyliodonium Perchlorate

Description

BenchChem offers high-quality Diphenyliodonium Perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyliodonium Perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenyliodanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.ClHO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJGNDIWCVQJJZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClIO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599382 | |

| Record name | Diphenyliodanium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75007-13-5 | |

| Record name | Diphenyliodanium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the One-Pot Synthesis of Diphenyliodonium Perchlorate

A Senior Application Scientist's Perspective on Navigating a High-Utility, High-Hazard Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of diphenyliodonium perchlorate. Departing from rigid templates, this document is structured to logically present the synthesis, emphasizing the critical interplay between the reagent's synthetic utility and the inherent chemical hazards of the perchlorate anion. The narrative is grounded in established chemical principles and prioritizes a safety-conscious approach to this powerful arylating agent.

The Diaryliodonium Salts: A Cornerstone of Modern Arylation Chemistry

Diaryliodonium salts, a class of hypervalent iodine(III) compounds, have emerged as indispensable reagents in organic synthesis.[1] Their ability to act as potent electrophilic arylating agents has made them a milder and often more efficient alternative to traditional organometallic reagents in numerous transformations. They are particularly valued in both metal-catalyzed and metal-free cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[2]

The "one-pot" synthesis, where multiple reaction steps are carried out in a single reaction vessel, represents a significant advancement in efficiency, reducing waste, saving time, and often improving yields by avoiding the isolation of unstable intermediates.[2][3] While many one-pot methods exist for diaryliodonium salts with counter-ions like triflate or tosylate, the synthesis of the perchlorate analogue demands a more nuanced and cautious strategy due to the extreme hazards associated with the perchlorate anion.[4]

The Perchlorate Anion: A Profile of High Reactivity and High Risk

The choice of the counter-ion (X⁻) in a diaryliodonium salt, [Ar₂I]⁺X⁻, is critical as it dictates the salt's solubility, stability, and reactivity. The perchlorate ion (ClO₄⁻) is a weakly coordinating anion, which can enhance the electrophilicity and reactivity of the diphenyliodonium cation.

However, this enhanced reactivity comes at a steep price. Perchlorate salts of organic cations are energetic materials and can be dangerously explosive. [5] They are sensitive to heat, shock, and friction. The combination of an oxidizing anion (perchlorate) with an organic cation (diphenyliodonium) creates a self-contained explosive system.[6] Numerous incidents involving the unexpected detonation of perchlorate salts have been reported, underscoring the need for extreme caution.[1]

Furthermore, perchloric acid and its vapors can form metallic perchlorates in fume hood ductwork, which are also shock-sensitive and can detonate.[7] Therefore, a direct one-pot synthesis that involves mixing a strong oxidant (like m-CPBA) with perchloric acid is not recommended and represents a significant safety risk. This guide will instead detail a safer, modified one-pot approach that avoids this perilous combination.

The Core Mechanism: A Two-Stage Electrophilic Pathway

The formation of a symmetric diaryliodonium salt in a one-pot system from elemental iodine proceeds through a well-established two-stage mechanism. This process is foundational to understanding the subsequent experimental protocol.

Stage 1: Oxidation. An iodine source (in this case, elemental iodine, I₂) is oxidized by a strong oxidizing agent in an acidic medium. This generates a highly reactive iodine(III) electrophile, often proposed as an [ArI(OSO₃H)₂] species when using a persulfate/sulfuric acid system.

Stage 2: Electrophilic Aromatic Substitution (EAS). The potent iodine(III) electrophile is then attacked by a molecule of an electron-rich arene (benzene). A second EAS reaction with another molecule of benzene ultimately forms the symmetric diphenyliodonium cation.

Sources

- 1. escolifesciences.com [escolifesciences.com]

- 2. One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Iodonium salt synthesis [organic-chemistry.org]

- 5. concordia.ca [concordia.ca]

- 6. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. safety.fsu.edu [safety.fsu.edu]

An In-depth Technical Guide to the Electrochemical Synthesis of Diaryliodonium Salts

This guide provides a comprehensive overview of the electrochemical synthesis of diaryliodonium salts, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document delves into the fundamental principles, practical execution, and broad applicability of this powerful and increasingly relevant synthetic strategy.

Section 1: The Ascendancy of Diaryliodonium Salts in Modern Synthesis

Diaryliodonium salts have emerged as highly versatile and powerful reagents in organic chemistry.[1] Their utility stems from their capacity to act as efficient electrophilic arylating agents, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] Traditionally, the synthesis of these hypervalent iodine compounds relied on strong chemical oxidants, which often entail significant drawbacks, including the use of hazardous reagents and the generation of stoichiometric waste.[3][4]

Electrochemical synthesis offers a compelling alternative, leveraging the power of electricity to drive the desired oxidation. This approach aligns with the principles of green chemistry by minimizing waste and avoiding harsh chemical oxidants.[3][5][6] The anodic oxidation of aryl iodides provides a direct and atom-efficient route to diaryliodonium salts, making it a scalable and environmentally benign methodology.[3][5][6][7]

Section 2: Core Principles of Electrochemical Synthesis

The electrochemical synthesis of diaryliodonium salts is predicated on the anodic oxidation of an aryl iodide in the presence of an arene.[7][8] The fundamental principle involves the removal of electrons from the aryl iodide at the anode to generate a highly reactive iodine(III) intermediate. This electrophilic species then undergoes a coupling reaction with a suitable arene to form the diaryliodonium salt.

Several key parameters govern the success of this electrochemical transformation:

-

Electrode Materials: The choice of anode material is critical. Carbon-based electrodes, such as glassy carbon and carbon felt, are often employed due to their high overpotential for oxygen evolution and good stability in acidic media.[6][8] Platinum electrodes are also commonly used.[9]

-

Solvent and Supporting Electrolyte: The solvent system must be able to dissolve the reactants and support ion transport. Mixtures of acetonitrile (MeCN), hexafluoroisopropanol (HFIP), and trifluoromethanesulfonic acid (TfOH) have proven effective, often eliminating the need for additional supporting electrolytes.[3][5][6] The choice of supporting electrolyte can also be used to directly incorporate the desired counterion into the diaryliodonium salt structure, offering "anion-flexibility".[10]

-

Applied Potential or Current: The electrolysis can be carried out under either potentiostatic (constant potential) or galvanostatic (constant current) conditions.[11] Constant current electrolysis is often preferred for its simplicity and scalability.[11]

-

Cell Configuration: Both divided and undivided electrochemical cells can be used. Undivided cells are simpler in design and are often sufficient for these syntheses, contributing to the scalability of the process.[3][5][6]

Section 3: Mechanistic Pathways in Diaryliodonium Salt Formation

The formation of diaryliodonium salts via anodic oxidation proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Caption: Generalized mechanism for the electrochemical synthesis of diaryliodonium salts.

-

Initial Oxidation: The process begins at the anode with the one-electron oxidation of the aryl iodide to form a radical cation.

-

Electrophilic Attack: This highly reactive radical cation then attacks a molecule of the arene present in the reaction mixture.

-

Second Oxidation and Deprotonation: The resulting intermediate undergoes a further one-electron oxidation and loses a proton to form the diaryliodonium cation.

-

Counterion Association: The diaryliodonium cation then associates with an anion present in the electrolyte to form the final salt product.

The specific nature of the iodine(III) intermediate can vary depending on the reaction medium. In the presence of acids like sulfuric or triflic acid, species such as [ArI-OSO3H]+ or [ArI-OTf]+ are formed, which are potent electrophiles.

Section 4: Experimental Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide for the electrochemical synthesis of both symmetric and unsymmetric diaryliodonium salts. These are presented as self-validating systems, with expected outcomes and troubleshooting advice.

General Experimental Setup

A typical electrochemical setup for this synthesis is relatively straightforward.

Caption: A simple undivided cell for the electrosynthesis of diaryliodonium salts.

-

Cell: A simple undivided glass beaker is often sufficient.[3][5][6]

-

Electrodes: A carbon felt or glassy carbon anode and a platinum or graphite cathode are common choices.[6][8]

-

Power Supply: A galvanostat or a potentiostat is used to control the current or potential.

-

Stirring: A magnetic stirrer ensures homogeneity of the reaction mixture.

Protocol for the Synthesis of a Symmetric Diaryliodonium Salt: Bis(4-methylphenyl)iodonium Triflate

-

Cell Assembly: In an undivided electrochemical cell, place a carbon felt anode and a platinum wire cathode.

-

Reagent Preparation: To the cell, add 4-iodotoluene (1.0 mmol) and toluene (5.0 mmol).

-

Solvent Addition: Add a solvent mixture of MeCN (5 mL), HFIP (2 mL), and TfOH (0.5 mL).

-

Electrolysis: Conduct the electrolysis at a constant current of 10 mA for approximately 5.4 hours (corresponding to 2 F/mol of 4-iodotoluene).

-

Work-up: Upon completion, evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/dichloromethane).

-

Characterization: The product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol for the Synthesis of an Unsymmetric Diaryliodonium Salt: (4-Methoxyphenyl)(phenyl)iodonium Tosylate

-

Cell Assembly: Assemble the undivided cell as described above.

-

Reagent Preparation: Add 4-iodoanisole (1.0 mmol), benzene (5.0 mmol), and p-toluenesulfonic acid monohydrate (1.2 mmol) to the cell.

-

Solvent Addition: Add a mixture of acetic acid (8 mL) and acetic anhydride (2 mL).

-

Electrolysis: Carry out the electrolysis at a constant current of 10 mA until 2 F/mol of 4-iodoanisole has been passed.

-

Work-up and Purification: After the electrolysis, pour the reaction mixture into a saturated aqueous solution of sodium tosylate. The precipitated product can be collected by filtration, washed with water and diethyl ether, and then dried.

Section 5: Scope and Limitations

The electrochemical synthesis of diaryliodonium salts is a versatile method with a broad substrate scope.[3][5][6][10]

| Substrate Type | Amenability | Typical Yields | Notes |

| Electron-rich Aryl Iodides | Excellent | 80-99% | Lower oxidation potentials facilitate the reaction.[10] |

| Electron-neutral Aryl Iodides | Good | 70-90% | Readily undergo oxidation and coupling. |

| Electron-poor Aryl Iodides | Moderate to Good | 50-80% | Higher oxidation potentials may require harsher conditions. |

| Electron-rich Arenes | Excellent | High | Act as good nucleophiles in the coupling step.[10] |

| Electron-neutral Arenes | Good | Moderate to High | Effective coupling partners.[10] |

| Electron-poor Arenes | Challenging | Low to Moderate | Less nucleophilic, leading to lower yields. |

| Sterically Hindered Substrates | Moderate | Variable | Steric hindrance can impede the coupling reaction. |

Limitations:

-

Substrate Compatibility: Highly oxidizable functional groups on either the aryl iodide or the arene may interfere with the desired reaction.

-

Regioselectivity: In the synthesis of unsymmetric diaryliodonium salts from substituted arenes, mixtures of ortho and para isomers can sometimes be formed, although para substitution is generally favored.[12]

-

Over-oxidation: At excessively high potentials or current densities, side reactions such as solvent oxidation or product degradation can occur.

Section 6: Applications in Drug Development and Organic Synthesis

Diaryliodonium salts are invaluable reagents in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Their ability to participate in a wide range of arylation reactions makes them highly sought after.[2][13]

-

C-C Bond Formation: They are used in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to introduce aryl groups.

-

C-N Bond Formation: The arylation of amines, amides, and other nitrogen nucleophiles is a common application, crucial for the synthesis of many nitrogen-containing pharmaceuticals.

-

C-O Bond Formation: The synthesis of diaryl ethers, an important structural motif in many natural products and drugs, is readily achieved using diaryliodonium salts.[10]

-

Late-Stage Functionalization: Their high reactivity and functional group tolerance make them ideal for introducing aryl groups at late stages in a synthetic sequence, which is particularly valuable in drug discovery for generating libraries of analogues.[13]

-

Radiofluorination: Diaryliodonium salts are important precursors for the synthesis of 18F-labeled radiotracers for positron emission tomography (PET) imaging.

Section 7: Safety and Handling Considerations

While hypervalent iodine compounds are generally considered less toxic than heavy metal reagents, proper safety precautions are essential.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[15]

-

Ventilation: Handle diaryliodonium salts in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from light and incompatible materials.

-

Stability: While generally stable, some diaryliodonium salts can be shock-sensitive or decompose upon heating. It is good practice to handle them with care and avoid grinding the solid material.[16]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Section 8: Future Outlook and Emerging Trends

The field of electrochemical synthesis of diaryliodonium salts is continually evolving. Several exciting areas of research are poised to further enhance the utility and applicability of this methodology.

-

Flow Chemistry: The integration of electrochemical synthesis with continuous flow reactors offers significant advantages in terms of scalability, safety, and process control.[6][17]

-

Catalytic Systems: The development of catalytic systems where the iodoarene is regenerated in situ would represent a major advance in atom economy and sustainability.[17]

-

Asymmetric Synthesis: The use of chiral diaryliodonium salts in enantioselective arylations is a growing area of interest, with the potential to streamline the synthesis of chiral pharmaceuticals.[9][18]

-

Novel Reagent Design: The synthesis of novel diaryliodonium salts with unique reactivity profiles, such as those containing heteroaryl or perfluoroalkyl groups, will continue to expand the synthetic toolbox.[19]

References

- University of Southampton ePrints Soton. (n.d.). The electrosynthesis of diaryliodonium salts.

- RSC Publishing. (n.d.). Scalable electrochemical synthesis of diaryliodonium salts.

- ResearchGate. (n.d.). Diaryliodonium Salts in Organic Syntheses: A Useful Compound Class for Novel Arylation Strategies | Request PDF.

- Beilstein Journals. (2018, April 12). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid.

- American Chemical Society. (2024, September 19). Low-Cost, Safe, and Anion-Flexible Method for the Electrosynthesis of Diaryliodonium Salts.

- Wiley Online Library. (n.d.). The Synthesis of Diaryliodonium Salts by the Anodic Oxidation of Aryl Iodide/Arene Mixtures.

- Organic Chemistry Portal. (n.d.). Iodonium salt synthesis.

- Bentham Science. (n.d.). Diaryliodonium Salts: Structures and Synthesis.

- National Institutes of Health. (n.d.). Application of Cyclic Diaryliodonium Salts in the Synthesis of Axially Chiral Natural Product Analogues.

- University of Southampton ePrints Soton. (n.d.). THE ELECTROSYNTHESIS OF DIARYLIODONIUM SALTS DOCTOR OF PHILOSOPHY.

- National Institutes of Health. (2016, December 16). Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone.

- Frontiers. (2020, November 19). Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles.

- ResearchGate. (n.d.). The Electrosynthesis of Diaryliodonium Salts | Request PDF.

- DiVA portal. (n.d.). Diaryliodonium Salts.

- ResearchGate. (2021, May 10). Scalable electrochemical synthesis of diaryliodonium salts.

- American Chemical Society. (2024, September 20). Low-Cost, Safe, and Anion-Flexible Method for the Electrosynthesis of Diaryliodonium Salts.

- University of Minnesota. (2021, April 9). Preparation of Diaryliodonium Salts with Hydroxy and Carboxylic Acid Groups.

- Frontiers. (n.d.). Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis.

- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.

- American Chemical Society. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters.

- Santa Cruz Biotechnology. (n.d.). Iodine Solution - Safety Data Sheet.

- ResearchGate. (n.d.). Recent Progress in the Electrochemistry of Hypervalent Iodine Compounds.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]

- 3. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The electrosynthesis of diaryliodonium salts - ePrints Soton [eprints.soton.ac.uk]

- 9. Frontiers | Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. conservancy.umn.edu [conservancy.umn.edu]

- 15. edvotek.com [edvotek.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Application of Cyclic Diaryliodonium Salts in the Synthesis of Axially Chiral Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles [frontiersin.org]

The Genesis of a Powerful Arylating Agent: A Technical Guide to the Formation of Diphenyliodonium Perchlorate

Foreword for the Modern Researcher

In the landscape of contemporary organic synthesis, the pursuit of efficient and selective bond-forming methodologies is paramount. Diaryliodonium salts have firmly established themselves as premier reagents for electrophilic arylation, offering a potent alternative to traditional organometallic cross-coupling partners.[1] Their stability, reactivity, and versatility in forming carbon-carbon and carbon-heteroatom bonds have made them indispensable tools in pharmaceutical and materials science research. This guide provides an in-depth exploration of the formation mechanism of a archetypal member of this class: diphenyliodonium perchlorate. We will dissect the fundamental chemical principles, explore the causality behind experimental choices, and provide a validated protocol for its synthesis, all grounded in established scientific literature.

The Core Mechanism: A Stepwise Journey to a Hypervalent State

The formation of a diaryliodonium salt is not a simple mixing of reagents but a controlled sequence of oxidation and electrophilic substitution. The overall transformation can be conceptualized in two primary stages: the generation of a highly electrophilic iodine(III) intermediate, followed by its reaction with an aromatic partner.

Stage 1: Oxidation of Iodobenzene to a λ³-Iodane Intermediate

The journey begins with the oxidation of iodobenzene. In this critical step, the iodine atom is elevated from its +1 oxidation state to a hypervalent +3 state, forming what is known as a λ³-iodane. This process requires a potent oxidizing agent in a strongly acidic medium. A common and effective system involves the use of an oxidant like potassium persulfate (K₂S₂O₈) or Oxone (2KHSO₅·KHSO₄·K₂SO₄) in concentrated sulfuric acid.[2][3]

The sulfuric acid serves a dual purpose: it acts as the acidic medium and also provides the initial counterion, forming an aryl-λ³-iodane bisulfate or hydrogen sulfate intermediate (ArI(OSO₃H)₂). The presence of acetic anhydride is often employed to consume any residual water, which could otherwise interfere with the reactive intermediates.[4]

The choice of oxidant is critical. Persulfates and Oxone are favored for their high oxidation potential and because they are relatively inexpensive and stable.[3] The reaction proceeds by activating the iodine atom, making it susceptible to nucleophilic attack by the sulfate or bisulfate ions present in the medium.

Stage 2: Electrophilic Aromatic Substitution (EAS)

Once the highly electrophilic iodine(III) intermediate is formed in situ, it becomes a powerful electrophile. In the presence of a second aromatic molecule—in this case, benzene—an electrophilic aromatic substitution reaction occurs.[1] The benzene ring attacks the activated iodine center, leading to the formation of the diphenyliodonium cation.

The reaction is typically regioselective, with the substitution on the second arene being influenced by its existing substituents, following standard EAS principles.[1] For the synthesis of the symmetrical diphenyliodonium cation, an excess of benzene can be used to drive the reaction.

The overall mechanistic flow can be visualized as follows:

Caption: Mechanistic workflow for diphenyliodonium perchlorate synthesis.

Stage 3: Anion Metathesis (Counterion Exchange)

The direct synthesis typically yields the diphenyliodonium salt with the counterion derived from the acid used (e.g., hydrogen sulfate).[3] While functional, these salts may not have the desired solubility or stability for all applications. Therefore, a final anion exchange (metathesis) step is often performed.[3]

To obtain diphenyliodonium perchlorate, an aqueous solution of the crude diphenyliodonium hydrogen sulfate is treated with a source of perchlorate ions, such as an aqueous solution of sodium perchlorate (NaClO₄).[5][6] The much lower solubility of diphenyliodonium perchlorate in water compared to sodium hydrogen sulfate drives the reaction, causing the desired product to precipitate out of the solution. This precipitation provides a convenient method for isolation and purification.

Experimental Protocol and Data

The following protocol is a synthesis of established methods for the preparation of diaryliodonium hydrogen sulfates and their subsequent conversion to other salts.[3] This self-validating system ensures that each step is grounded in reliable chemical transformations.

Synthesis of Diphenyliodonium Hydrogen Sulfate

Materials and Reagents:

-

Iodobenzene (1.0 eq)

-

Benzene (1.1 eq)

-

Oxone (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Sodium Perchlorate (NaClO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄, anhydrous)

-

Diethyl ether (Et₂O)

-

Hexane

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of diphenyliodonium perchlorate.

Detailed Procedure:

-

Reaction Setup: To a stirred mixture of iodobenzene (1.0 mmol, 204 mg), benzene (1.1 mmol, 86 mg), and Oxone (1.0 mmol, 615 mg) in acetonitrile (2 mL), add concentrated sulfuric acid (7.5 mmol, 0.4 mL) dropwise at 0 °C (ice bath).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight. The mixture will typically become a thick slurry.

-

Anion Exchange and Workup: Add a solution of sodium perchlorate (2.0 mmol, 245 mg) in water (10 mL) to the reaction mixture. Stir for 30 minutes.

-

Extraction: Extract the resulting mixture with dichloromethane (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: To the residue, add a mixture of hexane and diethyl ether (e.g., 9:1 v/v) to induce precipitation.

-

Isolation: Filter the solid product, wash with cold hexane, and dry under vacuum to yield diphenyliodonium perchlorate as a white solid.

Quantitative Data and Physical Properties

The following table summarizes typical data for the synthesis and properties of diphenyliodonium perchlorate.

| Parameter | Value | Reference(s) |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp. | [2] |

| Reaction Time | ~12-16 hours | [2][7] |

| Typical Yield | 75-85% | [2] |

| Physical Properties | ||

| Appearance | White to off-white solid | [6][8] |

| Molecular Formula | C₁₂H₁₀ClIO₄ | [6] |

| Molecular Weight | 380.56 g/mol | [6] |

| Melting Point | 175-177 °C | [8] |

| Solubility | Soluble in Methanol | [8] |

Safety and Handling: A Critical Consideration

As a Senior Application Scientist, I must emphasize the critical importance of safety. Diphenyliodonium perchlorate is a potent oxidizing agent and must be handled with care.

-

Oxidizing Hazard: It may intensify fire and should be kept away from combustible materials.[6][8]

-

Perchlorate Risk: Perchlorate-containing compounds can be explosive, especially when heated or in the presence of reducing agents. Always conduct reactions behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations for oxidizing and potentially hazardous materials.

By understanding the intricate mechanism and adhering to a carefully validated protocol, researchers can safely and efficiently synthesize diphenyliodonium perchlorate, unlocking its vast potential in the advancement of chemical synthesis.

References

-

Bielik, A. et al. (2018). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Beilstein Journal of Organic Chemistry, 14, 862-868. Available at: [Link]

-

Olofsson, B. (2014). Iodonium Salts: Preparation and Application in C-C and C-N Bond Formation. Doctoral Thesis, Stockholm University. Available at: [Link]

-

Organic Syntheses. (n.d.). Diphenyliodonium iodide. Org. Synth. Coll. Vol. 3, p.353. Available at: [Link]

-

Kraszkiewicz, L. & Skulski, L. (2018). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone-sulfuric acid. PubMed. Available at: [Link]

-

Bielik, A. et al. (2018). Supporting Information for: One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (1984). Method for preparing diaryl iodonium salts. EP0119068A1.

-

Horváth, A. & Aradi, J. (2005). Advantages of sodium perchlorate solution as mobile phase for purification of synthetic oligonucleotides by anion exchange chromatography. Analytical Biochemistry, 338(2), 341-3. Available at: [Link]

-

Peacock, M. J. (n.d.). The Electrosynthesis of Diaryliodonium Salts. Doctoral Thesis, University of Southampton. Available at: [Link]

-

Olofsson, B. (2011). Diaryliodonium Salts: Synthesis and Application in Arylation Reactions. Doctoral Thesis, Stockholm University. Available at: [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. EP0119068A1 - Method for preparing diaryl iodonium salts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

- 6. Advantages of sodium perchlorate solution as mobile phase for purification of synthetic oligonucleotides by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analysis.rs [analysis.rs]

- 8. 852. Diaryliodonium salts. Part XXIII. Competitive arylation of nucleophiles and reductants by substituted diphenyliodonium cations - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Thermal Stability of Diphenyliodonium Perchlorate: A Comprehensive Technical Guide for Researchers

Introduction: The Double-Edged Sword of a Powerful Arylating Agent

Diphenyliodonium perchlorate, a versatile and potent diaryliodonium salt, has garnered significant interest in the realms of organic synthesis and drug development. Its utility as an efficient arylating agent is well-documented, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficacy. However, the very nature of its chemical structure—a hypervalent iodine center paired with a highly oxidizing perchlorate anion—necessitates a thorough and nuanced understanding of its thermal stability. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the thermal characteristics of diphenyliodonium perchlorate, offering insights into its decomposition pathways, potential hazards, and the experimental methodologies crucial for its safe handling and application.

The juxtaposition of the diphenyliodonium cation with the perchlorate anion creates a high-energy material. While this energetic nature can be harnessed for desirable chemical transformations, it also presents significant safety challenges if not properly understood and managed. This document aims to equip the reader with the foundational knowledge and practical guidance required to work with this compound confidently and safely.

Physicochemical Properties and Intrinsic Hazards

Diphenyliodonium perchlorate is a white to off-white crystalline solid. A key physical characteristic is its melting point, which is reported to be in the range of 175-177 °C. However, it is crucial to note that for many diaryliodonium salts, thermal decomposition can occur at or near the melting point, making this a critical temperature range to approach with caution.

The primary intrinsic hazard associated with diphenyliodonium perchlorate stems from its classification as an oxidizing agent. The perchlorate anion (ClO₄⁻) is a potent oxidizer, and when combined with the organic diphenyliodonium cation, it forms a compound that may intensify fires and can be sensitive to heat, friction, and impact. Therefore, it must be stored away from combustible materials and sources of ignition.

Table 1: Key Physicochemical and Hazard Data for Diphenyliodonium Perchlorate

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₁₀ClIO₄ | TCI |

| Molecular Weight | 380.56 g/mol | TCI |

| Appearance | White to Almost white powder to crystal | TCI |

| Melting Point | 175.0 to 177.0 °C | TCI |

| Hazard Classification | Oxidizer | TCI |

| Key Precautionary | Keep away from heat and combustible materials. | TCI |

| Statements |

Decomposition Profile: A Tale of Two Ions

The thermal decomposition of diphenyliodonium perchlorate is a complex process governed by the interplay between the cationic and anionic components. While specific, detailed studies on this particular salt are not extensively available in peer-reviewed literature, a mechanistic understanding can be inferred from the known behaviors of diaryliodonium salts and perchlorate-containing energetic materials.

The Fate of the Diphenyliodonium Cation

Diaryliodonium salts are known to decompose via several pathways, largely influenced by the reaction conditions and the nature of the counter-ion. Two predominant mechanisms are:

-

Homolytic Cleavage: The carbon-iodine bond can break homolytically, especially at elevated temperatures, to generate an iodoaryl radical cation. This highly reactive intermediate can then participate in a variety of subsequent reactions.

-

Benzyne Formation: In the presence of a base, or under certain thermal conditions, ortho-deprotonation can lead to the formation of a highly reactive benzyne intermediate.

The decomposition of the diphenyliodonium cation itself is an exothermic process, contributing to the overall energy release during thermal events.

The Role of the Perchlorate Anion

The perchlorate anion is thermally stable at lower temperatures but decomposes exothermically at elevated temperatures, releasing a significant amount of oxygen. The decomposition of ammonium perchlorate, a widely studied energetic material, offers some parallels. It undergoes a multi-stage decomposition, producing a variety of gaseous products including N₂O, HCl, NO₂, and H₂O. While the specific products will differ for diphenyliodonium perchlorate due to the organic cation, the oxidizing power of the decomposing perchlorate will play a crucial role in the overall reaction, likely leading to the formation of combustion products such as CO₂, H₂O, and various chlorine-containing species.

The combination of a decomposing organic cation and a potent oxidizing anion suggests that the thermal decomposition of diphenyliodonium perchlorate is likely to be a rapid, highly exothermic event once initiated.

Figure 2: A workflow diagram for the thermal analysis of diphenyliodonium perchlorate using DSC-TGA.

Impact and Friction Sensitivity Testing

Given its energetic nature, assessing the mechanical sensitivity of diphenyliodonium perchlorate is paramount for safe handling.

-

Impact Sensitivity: This is typically determined using a drop-weight impact tester. A known weight is dropped from a specified height onto a sample of the material. The energy at which there is a 50% probability of causing an explosion (h₅₀) is a standard measure of impact sensitivity.

-

Friction Sensitivity: This is evaluated using a friction apparatus where a weighted pin or wheel is moved across a sample of the material. The force at which ignition or decomposition occurs is recorded.

Self-Validating Protocol for Sensitivity Assessment:

A self-validating protocol for these tests involves:

-

Calibration: Regularly calibrate the instruments with standard energetic materials of known sensitivity (e.g., RDX, PETN) to ensure the accuracy and reproducibility of the results.

-

Statistical Analysis: Conduct a sufficient number of trials to allow for statistical analysis of the results, providing a confidence interval for the sensitivity values.

-

Environmental Control: Perform the tests under controlled temperature and humidity, as these factors can influence the sensitivity of energetic materials.

Safe Handling and Storage: A Scientist's Prerogative

The safe handling and storage of diphenyliodonium perchlorate are non-negotiable aspects of its use in a research setting.

Personal Protective Equipment (PPE):

-

Standard laboratory attire, including a flame-resistant lab coat, is essential.

-

Safety glasses with side shields are mandatory. For operations with a higher risk of splashing or explosion, a face shield should be worn in addition to safety glasses.

-

Chemically resistant gloves (e.g., nitrile) should be worn.

Engineering Controls:

-

All manipulations of solid diphenyliodonium perchlorate should be conducted in a certified chemical fume hood to prevent inhalation of any dust and to provide containment in case of an incident.

-

Use of a blast shield is highly recommended, especially when performing reactions at elevated temperatures or when working with larger quantities.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Crucially, store away from heat, sources of ignition, and combustible materials such as paper, wood, and organic solvents.

-

Store in a tightly sealed container, and ensure it is segregated from reducing agents and other incompatible chemicals.

Conclusion: A Powerful Tool Demanding Respect

Diphenyliodonium perchlorate is a valuable reagent in the synthetic chemist's toolkit. However, its inherent energetic properties, stemming from the combination of a reactive organic cation and a powerful oxidizing anion, demand a deep respect and a thorough understanding of its thermal stability. While specific experimental data on its decomposition and sensitivity are not widely published, a cautious approach based on the known behavior of its constituent ions and related compounds is essential. By employing rigorous experimental techniques such as DSC-TGA and adhering to strict safety protocols, researchers can safely harness the synthetic power of this compound while mitigating the associated risks. The information and protocols outlined in this guide are intended to provide a solid foundation for the safe and effective use of diphenyliodonium perchlorate in a research and development environment.

References

-

Xiao, Z. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses. [Link]

-

Cardoso, P. A., et al. (2000). Thermal Decomposition of Energetic Materials. AIP Conference Proceedings. [Link]

-

Esco Lifesciences. Perchloric Acid Handling Guidelines.[Link]

-

Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).[Link]

An In-depth Technical Guide to the Decomposition Products of Diphenyliodonium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the decomposition of diphenyliodonium perchlorate, a compound of significant interest in organic synthesis and industrial applications. As a potent photoinitiator and arylating agent, understanding its stability and degradation pathways is paramount for its effective and safe utilization. This document delves into the mechanistic intricacies of both thermal and photochemical decomposition, detailing the resulting products and the analytical methodologies for their characterization.

Introduction: The Dual Reactivity of Diphenyliodonium Salts

Diphenyliodonium salts, including the perchlorate variant, are hypervalent iodine compounds characterized by a diaryliodonium cation ([Ph₂I]⁺) and a corresponding anion. Their utility stems from the labile carbon-iodine bond, which can undergo cleavage through two primary mechanisms: heterolysis and homolysis. The chosen decomposition pathway—be it thermally or photochemically induced—dictates the nature of the reactive intermediates and, consequently, the final product profile.

Heterolytic cleavage results in the formation of a phenyl cation and iodobenzene, a pathway often favored in the presence of nucleophiles. Conversely, homolytic cleavage generates a phenyl radical, an iodine-centered radical cation, and ultimately iodobenzene and other radical-derived products. The nature of the counter-ion and the reaction conditions play a crucial role in determining which mechanism predominates.

Photochemical Decomposition: A Well-Defined Pathway to Arylation

The photolysis of diphenyliodonium salts is a cornerstone of their application in photopolymerization and photo-induced organic reactions. Upon absorption of ultraviolet (UV) light, diphenyliodonium perchlorate undergoes efficient decomposition, primarily through a homolytic cleavage mechanism.

Mechanism of Photodecomposition

The photochemical decomposition is initiated by the excitation of the diphenyliodonium cation upon UV irradiation. This excited state is short-lived and rapidly undergoes homolytic cleavage of a carbon-iodine bond. This process generates a phenyl radical and a phenyliodonium radical cation. The latter subsequently fragments to yield a second phenyl radical and an iodobenzene molecule. The phenyl radicals can then engage in various reactions, including hydrogen abstraction from the solvent or reaction with other radical species. A key application of this process is the generation of a superacid, HX, from the reaction of the photogenerated radicals with a proton source, which can then initiate cationic polymerization.[1]

dot graph TD { subgraph Photochemical Decomposition Pathway A[Ph₂I⁺ ClO₄⁻] -- hv --> B{Excited State [Ph₂I⁺]*} B --> C{Homolytic Cleavage} C --> D[Ph• (Phenyl Radical)] C --> E{[PhI•]⁺ (Phenyliodonium Radical Cation)} E --> F[Ph• (Phenyl Radical)] E --> G[PhI (Iodobenzene)] D --> H{Further Reactions} F --> H end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } caption: Photochemical decomposition of diphenyliodonium perchlorate.

Identified Photodecomposition Products

Experimental studies on the photolysis of the diphenyliodonium cation have identified a consistent set of major organic products. The product distribution can be influenced by the solvent and the presence of other reagents.

| Product | Description |

| Iodobenzene | A primary product resulting from the fragmentation of the phenyliodonium radical cation. |

| Biphenyl | Formed by the coupling of two phenyl radicals. |

| Iodobiphenyl | Arises from the reaction of a phenyl radical with iodobenzene. |

Table 1: Major organic products from the photolysis of the diphenyliodonium cation.[2]

The formation of these products provides strong evidence for a radical-mediated decomposition mechanism. The relative yields of these products can be quantified using gas chromatography-mass spectrometry (GC-MS).

Thermal Decomposition: A More Complex Landscape

The thermal stability of diaryliodonium salts is a critical parameter for their handling and application in thermally driven reactions. The decomposition temperature and the resulting products are significantly influenced by the nature of the counter-ion and the substituents on the phenyl rings. While specific, detailed studies on the thermal decomposition products of diphenyliodonium perchlorate are not abundant in the literature, valuable insights can be drawn from the behavior of other diaryliodonium salts.

General Mechanisms of Thermal Decomposition

Thermal decomposition of diaryliodonium salts can proceed through both homolytic and heterolytic pathways. The counter-ion plays a pivotal role in determining the dominant mechanism. For salts with non-nucleophilic, thermally stable anions like perchlorate, the decomposition is expected to occur at higher temperatures. DSC-TGA analysis of various diaryliodonium salts has shown that some "melt" points are actually decomposition temperatures.

dot graph TD { subgraph Thermal Decomposition Pathways A[Ph₂I⁺ ClO₄⁻] -- Δ --> B{Decomposition} B -- Homolytic Cleavage --> C[Ph• + [PhI•]⁺ + ClO₄⁻] B -- Heterolytic Cleavage --> D[Ph⁺ + PhI + ClO₄⁻] C --> E{Radical-derived Products} D --> F{Cation-derived Products} end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } caption: Potential thermal decomposition pathways for diphenyliodonium perchlorate.

Anticipated Thermal Decomposition Products

Based on the general reactivity of diaryliodonium salts, the thermal decomposition of diphenyliodonium perchlorate is anticipated to yield a mixture of products arising from both the cation and the anion.

-

From the Diphenyliodonium Cation: Similar to photodecomposition, thermal homolysis would lead to the formation of iodobenzene and biphenyl . The presence of a highly oxidizing perchlorate anion at elevated temperatures could also lead to a more complex mixture of oxidized aromatic compounds.

-

From the Perchlorate Anion: The thermal decomposition of perchlorates is known to produce a variety of oxygenated and chlorinated species. Studies on the thermal decomposition of ammonium perchlorate have identified products such as H₂O, CO₂, CO, HCl, HCN, NH₃, and various nitrogen oxides.[3] While the cation is different, the decomposition of the perchlorate anion itself is expected to contribute to the gaseous products.

Experimental Protocols for Product Analysis

The characterization of the decomposition products of diphenyliodonium perchlorate requires a combination of analytical techniques to identify and quantify both volatile and non-volatile species.

Protocol for Thermal Decomposition Analysis using TGA-MS

Objective: To determine the thermal stability and identify the gaseous decomposition products of diphenyliodonium perchlorate.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of diphenyliodonium perchlorate into a ceramic or alumina TGA pan.

-

Instrument Setup:

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Couple the outlet of the TGA to the inlet of a mass spectrometer (MS).

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition:

-

Continuously record the sample weight (TGA) and the mass spectra of the evolved gases (MS) as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different stages.

-

Analyze the MS data to identify the mass-to-charge ratios (m/z) of the evolved gases at different decomposition temperatures. Compare the obtained spectra with a mass spectral library for identification.

-

dot graph TD { subgraph TGA-MS Experimental Workflow A[Sample Preparation] --> B[Instrument Setup]; B --> C[Thermal Program]; C --> D[Data Acquisition]; D --> E[Data Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } caption: Workflow for TGA-MS analysis of decomposition.

Protocol for Photodecomposition Product Analysis using GC-MS

Objective: To identify and quantify the organic products of the photochemical decomposition of diphenyliodonium perchlorate.

Methodology:

-

Sample Preparation:

-

Prepare a solution of diphenyliodonium perchlorate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Transfer the solution to a quartz reaction vessel.

-

-

Photolysis:

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) for a specified period.

-

Maintain the temperature of the solution using a cooling bath.

-

-

Sample Extraction (if necessary):

-

If the solvent is not directly compatible with the GC-MS system, perform a liquid-liquid extraction to transfer the organic products into a more volatile solvent (e.g., dichloromethane).

-

-

GC-MS Analysis:

-

Inject an aliquot of the irradiated solution (or the extract) into the GC-MS system.

-

GC conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the expected products (iodobenzene, biphenyl, iodobiphenyl).

-

MS conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected products (e.g., m/z 50-350).

-

-

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards or with a mass spectral library.

-

Quantify the products by integrating the peak areas and using a calibration curve prepared with known concentrations of the standards.

-

Conclusion and Future Perspectives

The decomposition of diphenyliodonium perchlorate is a multifaceted process governed by the interplay of thermal and photochemical stimuli. While the photochemical decomposition pathway is well-elucidated, leading primarily to iodobenzene, biphenyl, and iodobiphenyl via a radical mechanism, the thermal decomposition is less specifically documented but is expected to yield a more complex mixture of products. The analytical protocols outlined in this guide provide a robust framework for the comprehensive characterization of these decomposition products.

For professionals in drug development and materials science, a thorough understanding of these degradation pathways is essential for ensuring the stability, efficacy, and safety of formulations and products containing diphenyliodonium salts. Future research should focus on detailed kinetic studies of the thermal decomposition of diphenyliodonium perchlorate and the complete characterization of all solid, liquid, and gaseous products under various conditions.

References

-

Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics. RSC Advances, 2021.

-

Product distributions for diphenyliodonium cation photolyses. ResearchGate, 1988.

-

Photochemical decomposition of a diphenyliodonium salt resulting in the liberation of superacid HX. ResearchGate, 2021.

-

Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses, 2016.

-

Homolytic and Heterolytic Bond Cleavage. Chemistry LibreTexts, 2021.

-

Gas chromatographic techniques and spectroscopic approaches for a deep characterization of Piper gaudichaudianum Kunth essential oil from Brazil. PubMed, 2024.

-

Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. RSC Advances, 2017.

Sources

Technical Guide: Crystal Structure & Supramolecular Analysis of Diphenyliodonium Perchlorate

This is a comprehensive technical guide on the crystal structure analysis of diphenyliodonium perchlorate, designed for an expert audience.

Executive Summary

Diphenyliodonium perchlorate (

This guide provides a deep-dive analysis of the structural metrics, synthesis safety, and the supramolecular "tetrameric" assemblies that define its stability and reactivity.

Safety Protocol: Perchlorate Handling

CRITICAL WARNING: Organic perchlorates are potential explosives. They possess high energy and sensitivity to shock, friction, and heat.

| Hazard Class | Risk Factor | Mitigation Protocol |

| Explosive Instability | High | Never heat solid perchlorates above 100°C. Avoid scraping crystals with metal spatulas. |

| Incompatibility | Severe | Keep away from strong reducing agents, organic solvents (when dry), and concentrated acids. |

| Synthesis Scale | Moderate | Limit synthesis to <1.0 gram batches. Use blast shields during filtration. |

Self-Validating Safety Step: Before subjecting any bulk sample to X-ray diffraction (XRD), test a sub-milligram quantity for shock sensitivity on a grounded metal plate. If a "pop" is heard upon friction, solvate immediately.

Synthesis & Crystallization Methodology

To obtain X-ray quality single crystals, one must avoid rapid precipitation which leads to twinning or disorder.

Optimized Workflow

-

Precursor Reaction: Oxidize iodobenzene with potassium iodate in sulfuric acid/acetic anhydride to form the iodonium bisulfate.

-

Anion Exchange: Add aqueous sodium perchlorate dropwise to the cold reaction mixture.

-

Isolation: Filter the white precipitate and wash with cold water (remove acidity) and non-polar ether (remove unreacted iodobenzene).

-

Crystal Growth (Vapor Diffusion):

-

Dissolve 50 mg of the salt in a minimal amount of hot acetonitrile or acetone.

-

Place in a small vial inside a larger jar containing diethyl ether.

-

Allow to stand undisturbed for 48–72 hours at 4°C.

-

Result: Colorless, prismatic crystals suitable for single-crystal XRD.

-

Workflow Visualization

Figure 1: Synthetic pathway and crystallization logic for isolating X-ray quality diphenyliodonium perchlorate.

Structural Analysis: The Core Metrics

Molecular Geometry (The Cation)

The diphenyliodonium cation exhibits a T-shaped geometry characteristic of hypervalent iodine(III) (10-I-3 species). This geometry arises from the presence of two lone pairs on the iodine atom occupying the equatorial positions of a pseudo-trigonal bipyramid.

-

C-I Bond Lengths: Typically 2.10 – 2.13 Å . This is longer than a standard covalent C-I bond (~2.08 Å), reflecting the hypervalent "3-center-4-electron" (3c-4e) bonding character.

-

C-I-C Bond Angle: ~90° – 95° . This acute angle (deviating from the ideal 120° of

or 109.5° of

Supramolecular Assembly (The Anion Interaction)

The defining feature of the perchlorate salt is the Halogen Bond (XB) network. The iodine atom possesses distinct

-

Interaction Type:

-

Geometry: Near-linear (

angle -

Distance: The

contact distances are typically 2.88 – 3.01 Å .-

Significance: This is significantly shorter than the sum of the van der Waals radii (

), indicating a strong attractive interaction.

-

The Tetrameric Adduct

In the crystal lattice, these interactions do not form infinite chains but rather discrete centrosymmetric tetramers .

-

Two cations and two anions form a parallelogram-like assembly.[1]

-

Each perchlorate anion acts as a bidentate acceptor, bridging two different iodine centers.[1]

Structural Logic Diagram

Figure 2: The formation of supramolecular tetramers via sigma-hole interactions.

Comparative Crystallographic Data

The following table contrasts the perchlorate salt with other common counter-ions, highlighting the tunability of the secondary bonding.

| Parameter | Perchlorate ( | Chloride ( | Triflate ( |

| Crystal System | Monoclinic / Triclinic* | Monoclinic ( | Monoclinic |

| Primary Interaction | |||

| Contact Distance | 2.88 – 3.01 Å | ~3.08 Å | ~2.62 Å (Intra-ionic) |

| Assembly Motif | Discrete Tetramers | Dimeric Bridges | Polymeric Chains |

| C-I-C Angle | ~92° | 92.6° | 93.5° |

*Note: Space groups can vary based on solvation (e.g., acetonitrile solvates).

Applications in Drug Development

Understanding this structure is not merely academic; it dictates the reagent's utility in Late-Stage Functionalization (LSF) of drug candidates.

-

Solubility Profile: The tetrameric packing of the perchlorate salt makes it less soluble in non-polar solvents compared to the triflate, but highly soluble in polar aprotic solvents (DMSO, DMF), which is crucial for arylation reactions.

-

Reactivity: The

interaction is "labile." The perchlorate is a non-coordinating anion compared to chloride. In solution, the perchlorate dissociates more readily, leaving a "naked," highly electrophilic iodonium cation capable of faster reaction rates in metal-catalyzed cross-couplings.

References

-

Alcock, N. W., & Countryman, R. M. (1977). Secondary Bonding. Part 1. Crystal and Molecular Structures of Diphenyliodonium Chloride, Bromide, and Iodide. Journal of the Chemical Society, Dalton Transactions, (3), 217-219. Link(Foundational work establishing the T-shape and secondary bonding in related halides).

- Huber, F., Preut, H., & Baumann, R. (1977). Structure of Diphenyliodonium Nitrate. Acta Crystallographica Section B, 33(12), 3922-3924.

-

Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. Link(Authoritative text on hypervalent bonding concepts).

-

Metrangolo, P., et al. (2016). Halogen bonding in hypervalent iodine and bromine derivatives. IUCrJ, 3(2), 112-123.[2] Link(Specific analysis of the Diphenyliodonium Perchlorate tetrameric assembly).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diphenyliodonium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diphenyliodonium Salts and Their Spectroscopic Characterization

Diphenyliodonium salts are a class of hypervalent iodine compounds that have garnered significant attention in organic synthesis, materials science, and medicinal chemistry. Their utility as potent electrophilic arylating agents enables the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Among the various diaryliodonium salts, diphenyliodonium perchlorate offers a unique combination of reactivity and stability, making it a valuable tool in the chemist's arsenal.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of organic compounds. For researchers working with diphenyliodonium salts, a thorough understanding of their ¹H and ¹³C NMR spectra is paramount for reaction monitoring, product characterization, and quality control. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the ¹H and ¹³C NMR spectra of diphenyliodonium perchlorate, including spectral interpretation, experimental considerations, and the influence of the counter-ion on spectral features.

¹H NMR Spectral Analysis of the Diphenyliodonium Cation

The ¹H NMR spectrum of the diphenyliodonium cation is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The symmetry of the diphenyliodonium cation (C₂ᵥ) results in a predictable pattern of signals for the ortho, meta, and para protons of the two phenyl rings.

Expected Chemical Shifts and Coupling Patterns:

The electron-withdrawing nature of the positively charged iodine atom deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ ~7.34 ppm). The protons closest to the iodine atom (ortho protons) are the most deshielded.

A representative ¹H NMR spectrum of a diphenyliodonium salt, such as diphenyliodonium chloride in DMSO-d₆, shows the following characteristic signals:

-

Ortho-protons (H₂/H₆): These protons typically appear as a doublet of doublets or a multiplet around 8.1-8.3 ppm . They are coupled to the adjacent meta-protons.

-

Meta-protons (H₃/H₅): These protons usually resonate as a triplet or multiplet in the range of 7.5-7.7 ppm . They are coupled to both the ortho- and para-protons.

-

Para-proton (H₄): The para-proton signal is often observed as a triplet or multiplet around 7.4-7.6 ppm , overlapping with the meta-proton signals in some cases.

The integration of these signals will correspond to a 2:2:1 ratio for the ortho:meta:para protons of one phenyl ring, and a total of 10 protons for the entire diphenyliodonium cation.

¹³C NMR Spectral Analysis of the Diphenyliodonium Cation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the diphenyliodonium cation. Similar to the ¹H NMR spectrum, the signals for the phenyl carbons are influenced by the electron-withdrawing effect of the iodonium center.

Expected Chemical Shifts:

The carbon atoms of the phenyl rings in diphenyliodonium salts typically resonate in the aromatic region of the ¹³C NMR spectrum (110-150 ppm). The carbon atom directly attached to the iodine (ipso-carbon) is significantly deshielded. Based on data for analogous diphenyliodonium salts, the following chemical shift ranges can be anticipated:

-

Ipso-Carbon (C₁): This quaternary carbon is expected to have a chemical shift in the range of 115-120 ppm . Its signal is often of lower intensity due to the absence of a directly attached proton and longer relaxation times.

-

Ortho-Carbons (C₂/C₆): These carbons are deshielded and typically resonate around 135-137 ppm .

-

Meta-Carbons (C₃/C₅): The meta-carbons are less affected by the iodine and appear in the region of 131-133 ppm .

-

Para-Carbon (C₄): The para-carbon signal is generally found around 132-134 ppm .

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the diphenyliodonium cation, based on data from analogous salts.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ortho (2, 6) | ~ 8.1 - 8.3 | ~ 135 - 137 |

| Meta (3, 5) | ~ 7.5 - 7.7 | ~ 131 - 133 |

| Para (4) | ~ 7.4 - 7.6 | ~ 132 - 134 |

| Ipso (1) | - | ~ 115 - 120 |

The Influence of the Perchlorate Counter-ion

The choice of the counter-ion in an ionic compound can influence the chemical shifts in NMR spectroscopy through ion-pairing effects and interactions with the solvent. The perchlorate anion (ClO₄⁻) is considered a weakly coordinating anion. This means it has a low tendency to form tight ion pairs with the diphenyliodonium cation in solution.

In polar, aprotic solvents typically used for NMR analysis of these salts (e.g., DMSO-d₆, acetone-d₆, acetonitrile-d₃), the diphenyliodonium perchlorate is expected to be largely dissociated. As a result, the ¹H and ¹³C NMR spectra should primarily reflect the electronic structure of the solvated diphenyliodonium cation. The chemical shifts are therefore not expected to deviate significantly from those observed for other diphenyliodonium salts with weakly coordinating anions like tetrafluoroborate (BF₄⁻) or triflate (OTf⁻).

In contrast, more coordinating anions like chloride (Cl⁻) can potentially form closer ion pairs, which might lead to slight upfield or downfield shifts of the aromatic proton and carbon signals depending on the specific solvent and the nature of the ion-pairing. However, these effects are generally subtle for the aromatic rings of the diphenyliodonium cation.

Experimental Protocol for Acquiring High-Quality NMR Spectra

Obtaining high-resolution and artifact-free NMR spectra of diphenyliodonium perchlorate requires careful sample preparation and selection of appropriate instrument parameters.

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the diphenyliodonium perchlorate is readily soluble. Suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, acetonitrile-d₃, or chloroform-d (CDCl₃). The choice of solvent can slightly affect the chemical shifts due to solvent-solute interactions.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of diphenyliodonium perchlorate for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution. If necessary, gentle warming or sonication can be employed.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

NMR Instrument Parameters:

-

¹H NMR:

-

Use a standard one-pulse sequence.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

-

Set the spectral width to encompass the aromatic and ipso-carbon signals (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay (d1) of 2-5 seconds is recommended to ensure quantitative measurement, especially for the quaternary ipso-carbon.

-

-

Visualizing the NMR Workflow

The following diagram illustrates the key steps in the experimental workflow for acquiring NMR spectra of diphenyliodonium perchlorate.

Caption: Experimental workflow for NMR analysis.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of the diphenyliodonium cation and highlights the key proton and carbon environments that are distinguished in the NMR spectra.

Caption: Structure and expected NMR shifts.

Conclusion

This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of diphenyliodonium perchlorate. By leveraging data from analogous diphenyliodonium salts and applying fundamental principles of NMR spectroscopy, researchers can confidently characterize this important class of reagents. The detailed experimental protocol and workflow diagrams offer practical guidance for acquiring high-quality spectral data, ensuring accuracy and reproducibility in research and development settings. As the applications of diaryliodonium salts continue to expand, a thorough understanding of their spectroscopic properties will remain a critical asset for scientists in the field.

References

-

¹³C NMR Spectroscopy. In NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. [Link]

-

Palladium-Catalyzed Heck-Type Arylation of Acrylate with Diaryliodonium Salts. RSC Advances, 2012, 2, 8335-8338. [Link]

-

Diphenyliodonium chloride. PubChem. [Link]

-

Comparison of ¹³C NMR spectra of starting iodonium salt 8 and eluate... ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(4), 793-797. [Link]

-

¹³C NMR Chemical Shift. Oregon State University. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

a guide to ¹³c nmr chemical shift values. Compound Interest. [Link]

-

¹H NMR Chemical Shift. Oregon State University. [Link]

-

500 MHz ¹H NMR spectrum of compound-2 in CHCl₃-d₁. ResearchGate. [Link]

Technical Guide: Reaction of Diphenyliodonium Perchlorate with Nucleophiles

Executive Summary

Diphenyliodonium perchlorate (

However, its utility is bifurcated by its anion. While the diphenyliodonium cation drives high reactivity via a "hyper-leaving group" mechanism (

Part 1: The Electrophilic Engine

Chemical Identity & Reactivity

The reactivity of diphenyliodonium perchlorate stems from the hypervalent I-C bond. The iodine atom is in a T-shaped geometry (10 electrons), making it highly electron-deficient and susceptible to nucleophilic attack.

-

The "Hyper-Leaving Group" Effect: Upon reaction, the iodine(III) center is reduced to iodine(I) (iodobenzene). The thermodynamic driving force is the formation of the stable iodobenzene molecule, which acts as a "super" leaving group.

-

The Anion Effect (

): Historically, the perchlorate salt was favored for its ease of crystallization and low hygroscopicity compared to halides. However, it provides poor solubility in non-polar solvents compared to modern triflates (

Mechanistic Pathways

The reaction proceeds through two primary manifolds depending on the presence of a metal catalyst.[1]

Pathway A: Ligand Coupling (Metal-Free)

In the absence of metals, strong nucleophiles attack the iodine center to form a T-shaped intermediate (

Pathway B: Copper(I/III) Catalysis

In the presence of Copper(I), the mechanism shifts. The Cu(I) species undergoes oxidative addition into the I-C bond, generating a highly electrophilic Aryl-Cu(III) species.[2] This high-oxidation-state copper intermediate reacts rapidly with nucleophiles.

Figure 1: Divergent mechanistic pathways for diphenyliodonium salts. The Cu-catalyzed route (bottom) generally allows for milder conditions.

Part 2: Critical Safety Protocols (Perchlorate Specific)

WARNING: Diphenyliodonium perchlorate is a shock-sensitive energetic material. It shares the instability of organic perchlorates.

The "Never" List

-

NEVER heat diphenyliodonium perchlorate to dryness.

-

NEVER grind the dry salt with a pestle.

-

NEVER allow contact with strong reducing agents or concentrated sulfuric acid (forms anhydrous perchloric acid—explosive).[3]

Handling Protocol

-

Solvent Dampening: Keep the salt slightly dampened with a solvent (e.g., water or ether) if storing for long periods.

-

Scale Limits: Do not exceed 5 mmol scale in a single batch unless specific blast shielding is in place.

-

Workup: Quench reactions with water to dilute perchlorate ions before extraction. Do not concentrate organic phases containing residual perchlorate to total dryness; leave a small amount of high-boiling solvent or use a rotary evaporator with a blast shield.

Part 3: Validated Experimental Workflows

Protocol A: Copper-Catalyzed O-Arylation of Phenols

This protocol utilizes the Cu(I)/Cu(III) cycle to arylate phenols under mild conditions, avoiding the harsh bases required for metal-free substitution.

Reagents:

-

Diphenyliodonium perchlorate (1.1 equiv)

-

Phenol derivative (1.0 equiv)

-

CuI (10 mol%)

-

Base:

(2.0 equiv) -

Solvent: Toluene or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under

, charge a flame-dried Schlenk tube with CuI, -

Addition: Add diphenyliodonium perchlorate last. Note: If the salt is clumpy, do NOT grind. Dissolve in the solvent first.

-

Reaction: Add solvent (0.2 M concentration relative to phenol). Seal and heat to 80°C for 4-12 hours.

-

Causality Check: The

acts as a proton shuttle, deprotonating the phenol to coordinate with the Copper center. The CuI initiates the oxidative addition into the iodonium salt. -

Workup (Safety Critical): Cool to room temperature. Dilute with diethyl ether. Wash with water (

) to remove inorganic perchlorates. Dry over

Protocol B: Metal-Free -Arylation of Enolates

For activated methylene compounds (e.g., diethyl malonate,

Reagents:

-

Diphenyliodonium perchlorate (1.1 equiv)

-

Activated Methylene Compound (1.0 equiv)

-

Base: t-BuOK or NaH (1.1 equiv)

-

Solvent: t-Butanol or THF

Step-by-Step Methodology:

-

Enolate Formation: Dissolve the substrate in t-Butanol. Add t-BuOK slowly at 0°C. Stir for 30 mins to generate the enolate.

-

Electrophile Addition: Add diphenyliodonium perchlorate in one portion.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2-5 hours.

-

Mechanism: The enolate attacks the iodine, forming a hypervalent iodine-enolate intermediate. A [2,3]-sigmatropic rearrangement (or direct ligand coupling) effects the phenyl transfer.

-

Observation: The reaction mixture typically turns yellow/orange, then precipitates inorganic salts (

).

Part 4: Data & Optimization

Nucleophile Reactivity Table

Reaction efficiency varies significantly by nucleophile class.

| Nucleophile Class | Example | Conditions | Typical Yield | Mechanism |

| O-Nucleophile | Phenols | CuI (cat), Base, 80°C | 85-95% | Cu(I)/Cu(III) |

| N-Nucleophile | Anilines | Cu(OAc)2 (cat), 80°C | 70-90% | Cu(I)/Cu(III) |

| C-Nucleophile | Malonates | t-BuOK, Reflux (No Metal) | 60-80% | Ligand Coupling |

| S-Nucleophile | Thiophenols | Base, RT (No Metal) | >90% |

Troubleshooting Guide

Problem: Low Yield / Recovery of Iodobenzene only.

-

Cause: Reductive decomposition of the iodonium salt before nucleophilic attack.

-

Solution: Lower the reaction temperature. If using Cu-catalysis, switch to a more soluble copper source (e.g., Cu(OTf)2) or add a bidentate ligand to stabilize the Cu(III) intermediate.

Problem: Explosion/Pop during workup.

-

Cause: Concentration of perchlorate residues.[3]

-

Solution:STOP. Ensure all organic phases are washed thoroughly with water. Never distill the crude reaction mixture. Switch to Diphenyliodonium Triflate (OTf) for future experiments if safety allows (similar reactivity, higher safety).

Problem: Poor Solubility.

-

Cause: Perchlorate anion is poorly soluble in non-polar solvents (Toluene/Hexane).

-